molecular formula C10H10O2 B126574 5-Hydroxy-1-tetralone CAS No. 28315-93-7

5-Hydroxy-1-tetralone

Cat. No.: B126574
CAS No.: 28315-93-7
M. Wt: 162.18 g/mol
InChI Key: YPPZCRZRQHFRBH-UHFFFAOYSA-N
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Description

5-Hydroxy-1-tetralone: is an organic compound with the molecular formula C10H10O2 . It is also known by other names such as 1(2H)-Naphthalenone, 3,4-dihydro-5-hydroxy- and 1,2,3,4-tetrahydro-5-hydroxynaphthalen-1-one . This compound is characterized by a hydroxyl group attached to the fifth position of a tetralone structure, which is a partially hydrogenated naphthalene ring with a ketone group.

Mechanism of Action

Target of Action

5-Hydroxy-1-tetralone is primarily used as a fluorescent labeling reagent . It is used for the determination of glycosphingolipids from biological samples . Glycosphingolipids are a type of lipid that play crucial roles in various cellular functions, including cell-cell recognition and signal transduction .

Mode of Action

It is known to interact with glycosphingolipids, enabling their detection in biological samples . This interaction likely involves the compound’s hydroxy group, which can form hydrogen bonds with the glycosphingolipids .

Biochemical Pathways

This compound is involved in the biochemical pathway of glycosphingolipid detection . By binding to glycosphingolipids, it allows for their identification and quantification in biological samples . This can provide valuable information about the presence and concentration of these lipids, which are involved in various cellular processes .

Pharmacokinetics

As a small, hydrophobic molecule, it is likely to have good membrane permeability, which would facilitate its interaction with glycosphingolipids

Result of Action

The primary result of this compound’s action is the detection of glycosphingolipids in biological samples . This can provide valuable insights into the lipid composition of cells and tissues, and may aid in the diagnosis and monitoring of diseases associated with altered glycosphingolipid levels .

Action Environment

The action of this compound is likely to be influenced by various environmental factors. For example, the pH of the environment may affect its binding to glycosphingolipids Additionally, the presence of other molecules could potentially interfere with its action

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the primary methods for synthesizing 5-Hydroxy-1-tetralone involves the catalytic reduction of 1,5-dihydroxynaphthalene . The process includes dissolving 1,5-dihydroxynaphthalene in an aqueous alcoholic solution and reacting it with gaseous hydrogen in the presence of a palladium catalyst and an alkali metal hydroxide . This method is known for its relatively mild reaction conditions and high yield of pure product.

Industrial Production Methods: The industrial production of this compound typically follows the same synthetic route as described above, utilizing large-scale reactors and optimized conditions to ensure high efficiency and purity. The use of palladium catalysts and controlled hydrogenation conditions are crucial for maintaining the quality of the product.

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxy-1-tetralone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acid chlorides are used for substitution reactions.

Major Products:

    Oxidation: Formation of this compound derivatives with additional ketone or carboxylic acid groups.

    Reduction: Formation of 5-hydroxy-1-tetralol.

    Substitution: Formation of various ethers and esters depending on the substituents used.

Comparison with Similar Compounds

  • 1,2,3,4-Tetrahydro-5-hydroxynaphthalen-1-one
  • 1(2H)-Naphthalenone, 3,4-dihydro-5-hydroxy-
  • 5-Hydroxy-α-tetralone

Comparison: 5-Hydroxy-1-tetralone is unique due to its specific hydroxyl group position and the presence of a ketone group. This structural arrangement allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of various organic compounds. Its ability to act as a fluorescent labeling reagent and its role as a metabolite of certain drugs further highlight its uniqueness compared to other similar compounds .

Properties

IUPAC Name

5-hydroxy-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c11-9-5-1-3-7-8(9)4-2-6-10(7)12/h1,3,5,11H,2,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPPZCRZRQHFRBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC=C2O)C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0057700
Record name 5-Hydroxy-1-tetralone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28315-93-7
Record name 5-Hydroxy-1-tetralone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28315-93-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Hydroxy-1-tetralone
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Record name 5-Hydroxy-1-tetralone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,4-tetrahydro-5-hydroxynaphthalen-1-one
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Record name 5-HYDROXY-1-TETRALONE
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Synthesis routes and methods I

Procedure details

1 mol of 5-methoxy-1-tetralone are dissolved in 5 l of methylene chloride and the solution is cooled to -78° C. 500 ml of boron tribromide in 2.3 l of methylene chloride are added dropwise to this solution. The mixture is stirred at -78° C. for 30 minutes and then at 0° C. for 2.5 hours and cooled again to -78° C., and 3 l of methanol are slowly added dropwise. The mixture is evaporated, the residue is taken up in methylene chloride and the mixture is extracted 3 times with 10% strength sodium hydroxide solution. The combined sodium hydroxide solutions are acidified with concentrated hydrochloric acid and extracted 3 times by shaking with methylene chloride. After drying over sodium sulphate, the extract is evaporated. The residue is pure product and does not need to be recrystallized. The melting point is 210°-215° C.
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
5 L
Type
solvent
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two
Quantity
2.3 L
Type
solvent
Reaction Step Two
Quantity
3 L
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a mixture of 1,5-dihydroxynaphthalene (25.0 g, 156 mmol) in isopropanol (150 mL) and an aqueous (40 mL) solution of sodium hydroxide (6.3 g, 157 mmol) was added 10% palladium on carbon (3.9 g) at room temperature. The reaction mixture was put under 100 psi hydrogen in a Parr autoclave (from Parr Instrument Company) at 80° C. for 20 hours. After being cooled to room temperature, the reaction mixture was filtered through a pad of Celite® (a diatomite filter from World Minerals Inc.), and then washed with isopropanol (200 mL). The combined filtrates were treated with charcoal at 50° C. for 1 hour, and then were filtered through a pad of Celite® (diatomite filter). Isopropanol was removed, and the resulting solution was adjusted to a pH of about 2 by the slow addition of concentrated hydrochloric acid, during which a solid precipitate appeared. The solid was collected, and washed with water (100 mL×2), and then dried under high vacuum at 50° C. to give 5-hydroxy-3,4-dihydro-2H-naphthalen-1-one (15.0 g, 60%) as a dark brown solid, which was used in the next step without further purification. MS cald. (calculated) for C10H10O2 162, obsd. (observed) 163 [(M+H)+].
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
6.3 g
Type
reactant
Reaction Step Two
Quantity
3.9 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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